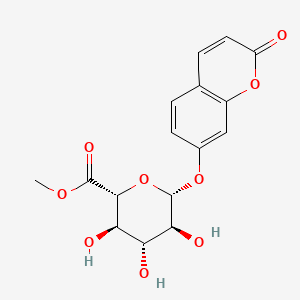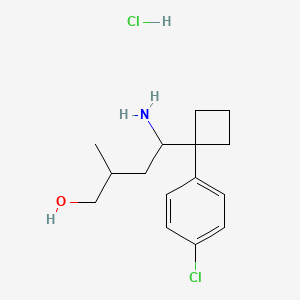![molecular formula C28H17Cl2N5O8 B586173 N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity) CAS No. 1391053-25-0](/img/new.no-structure.jpg)
N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide, commonly known as a Clonazepam Impurity, is a chemical compound used primarily in the pharmaceutical industry. It is a byproduct or impurity found in the synthesis of Clonazepam, a medication used to treat seizures and panic disorders. This compound is of interest due to its structural properties and potential effects on the efficacy and safety of Clonazepam.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of unwanted byproducts.
化学反应分析
Types of Reactions
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide has several scientific research applications:
Chemistry: Used as a reference standard in the analysis of Clonazepam and its impurities.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its effects on the pharmacokinetics and pharmacodynamics of Clonazepam.
Industry: Used in quality control processes to ensure the purity and safety of pharmaceutical products.
作用机制
The mechanism of action of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is not well-documented, but it is believed to interact with molecular targets similar to those of Clonazepam. It may bind to the gamma-aminobutyric acid (GABA) receptors in the brain, modulating the inhibitory effects of GABA and influencing neuronal activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]urea: Another impurity found in the synthesis of Clonazepam with similar structural properties.
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]thiourea: A thiourea derivative with similar chemical properties.
Uniqueness
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is unique due to its imidodicarbonic diamide structure, which distinguishes it from other impurities. This unique structure may influence its chemical reactivity and interactions with biological molecules, making it an important compound for research and quality control in the pharmaceutical industry.
属性
CAS 编号 |
1391053-25-0 |
|---|---|
分子式 |
C28H17Cl2N5O8 |
分子量 |
622.371 |
IUPAC 名称 |
1-[2-(2-chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea |
InChI |
InChI=1S/C28H17Cl2N5O8/c29-21-7-3-1-5-17(21)25(36)19-13-15(34(40)41)9-11-23(19)31-27(38)33-28(39)32-24-12-10-16(35(42)43)14-20(24)26(37)18-6-2-4-8-22(18)30/h1-14H,(H3,31,32,33,38,39) |
InChI 键 |
DWLCBMFUVQKASU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
同义词 |
N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-2-[[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino]actemide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
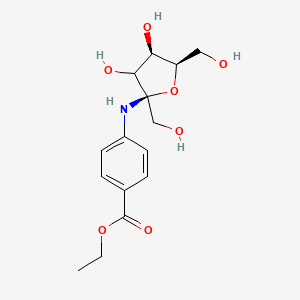
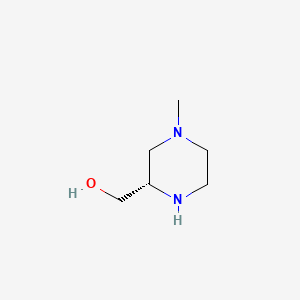
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
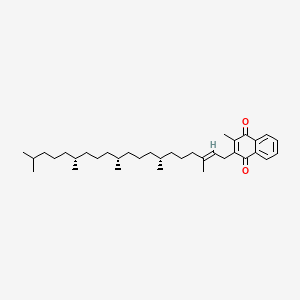
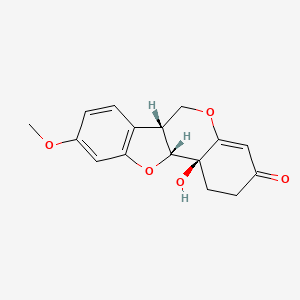
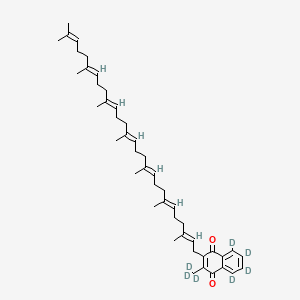
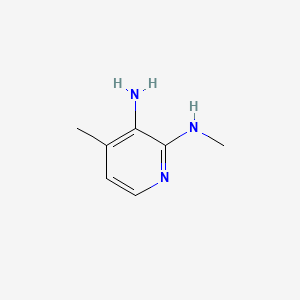
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
